molecular formula C11H8N2S B1300177 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile CAS No. 41381-89-9

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile

Cat. No. B1300177
CAS RN: 41381-89-9
M. Wt: 200.26 g/mol
InChI Key: SOFCSIBVJROWGI-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and a nitrile group attached. The phenyl group attached to the thiazole ring suggests potential for various chemical interactions and biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives often involves ring transformation reactions. For instance, a series of (2-phenyl-4H-benzopyrimodo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives were prepared by ring transformation of 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles, yielding moderate to good product yields . Similarly, (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives were synthesized using a base-promoted method involving the reaction of 2H-pyran-3-carbonitriles with 2-aminobenzthazole .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can participate in various cyclization reactions. For example, 2-(4-oxothiazolidine-2-ylidene) acetonitrile underwent diazotization and cyclization reactions to afford different thiazolidinone and thiazolo[3,2-a]pyridine derivatives . The molecular modeling of these compounds provided insights into their molecular parameters, including electronegativity, dipole moment, and frontier molecular orbitals .

Chemical Reactions Analysis

Thiazole derivatives exhibit reactivity towards various electrophilic reagents. For instance, thiazole-2-yl and thiadiazol-2-yl acetonitriles reacted with acetone and malononitrile derivatives to yield thiophene derivatives . The reactivity of these compounds is influenced by the presence of the nitrile group and the heteroatoms in the thiazole ring, which can act as nucleophilic sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. The absorption and emission properties of the synthesized (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives were investigated, showing solvent-dependent spectral properties . Additionally, the glycosidase inhibitory activities of some thiazole derivatives were tested, revealing significant activity, which is an important chemical property related to their potential therapeutic use .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile and its derivatives have been employed in synthesizing various heterocyclic compounds. For instance, it served as a key intermediate in producing polyfunctionally substituted heterocycles like pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene, which displayed antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015). Similarly, it played a pivotal role in the Junjappa–Ila Heteroaromatic Annulation method for synthesizing substituted benzothiazoles (Hegde et al., 2006).

Glycosidase Inhibition

A series of derivatives prepared using this compound demonstrated significant glycosidase inhibitory activity, which is pivotal in managing hyperglycemia in type II diabetes (Patil et al., 2012).

Physicochemical Properties and Interactions

Helix-Helix Interactions

The compound and its close derivatives were studied for their role in helix-helix interactions, showcasing how these interactions contribute to molecular structure and stability, with potential implications in materials science and biochemistry (Stefankiewicz et al., 2011).

Photophysical Properties

The photophysical and solvatochromic properties of certain derivatives were studied, highlighting their potential application in fluorescence and spectroscopy. These studies reveal how variations in the molecular structure can influence light absorption and emission, paving the way for applications in sensing and molecular electronics (Patil et al., 2019).

Therapeutic and Biological Applications

Anticancer Properties

The compound and its derivatives showed promising results in anticancer activity screenings. For instance, some derivatives exhibited inhibitory effects on various cancer cell lines, suggesting potential therapeutic applications in oncology (Wardakhan et al., 2011), (Matiichuk et al., 2022).

Antimicrobial Activity

Its derivatives have also been evaluated for antimicrobial properties, highlighting their potential in combating bacterial and fungal infections (Khalil et al., 2014).

DNA Binding and Antitumor Activity

Research into the binding properties of these compounds with DNA and their antitumor activity against specific cancer cell lines offers insights into their potential as therapeutic agents (Bera et al., 2021).

Future Directions

The future directions for research on “2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile” and similar compounds are promising. These compounds have a wide range of potential applications in various fields, including medicinal chemistry . Further studies are needed to fully understand their properties and potential uses .

properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFCSIBVJROWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351604
Record name (4-Phenyl-1,3-thiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41381-89-9
Record name (4-Phenyl-1,3-thiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromoacetophenone (2 g, 10 mmol) and 2-cyanothioacetamide (1 g, 10 mmol) in EtOH (25 mL) was heated to 80° C. for 4 h. The reaction mixture was cooled to room temperature and poured into an aqueous ammonia solution (final pH was >7). The mixture was then extracted with EtOAc and the organic layer was washed with H2O and brine. Solvent was removed under reduced pressure and the crude product was purified by flash column chromatography (silica gel 230-400 mesh, eluent 8% EtOAc in petroleum ether) to afford 2-(4-phenylthiazol-2-yl)acetonitrile (1.5 g, yield 75%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 7.88-7.91 (m, 2H), 7.49 (s, 1H), 7.27-7.48 (m, 3H), 4.19 (s, 2H). MS (ESI) m/z: Calculated for C11H8N2S: 200.04. found: 201.2 (M+H)+.
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2 g
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1 g
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25 mL
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solvent
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0 (± 1) mol
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